
4-hydroxy-N-(oxan-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(oxan-4-yl)benzamide, also known as HOBt, is a chemical compound that has gained significant attention in scientific research due to its versatile applications. HOBt is a white crystalline powder with a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol. It is commonly used as a coupling agent in peptide synthesis and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
4-hydroxy-N-(oxan-4-yl)benzamide acts as a coupling agent by activating the carboxylic acid group of the amino acid, which then reacts with the amino group of another amino acid to form a peptide bond. The activation of the carboxylic acid group occurs through the formation of an O-acylisourea intermediate, which is highly reactive and facilitates the formation of peptide bonds.
Biochemical and Physiological Effects:
4-hydroxy-N-(oxan-4-yl)benzamide has shown promising results in various biochemical and physiological studies. It has been shown to enhance the antimicrobial activity of peptides, increase the stability of peptides in serum, and improve the bioavailability of peptides. 4-hydroxy-N-(oxan-4-yl)benzamide has also been used in the synthesis of peptide vaccines, which have shown potential in cancer immunotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-hydroxy-N-(oxan-4-yl)benzamide in peptide synthesis is its high efficiency and yield. It also reduces the formation of unwanted side products, which can be difficult to remove during purification. However, 4-hydroxy-N-(oxan-4-yl)benzamide can be expensive and requires careful handling due to its potential toxicity. It is also not suitable for the synthesis of peptides containing acid-labile amino acid residues.
Future Directions
There are several future directions for the use of 4-hydroxy-N-(oxan-4-yl)benzamide in scientific research. One potential area is the synthesis of peptide-based therapeutics for the treatment of various diseases, such as cancer and autoimmune disorders. 4-hydroxy-N-(oxan-4-yl)benzamide can also be used in the synthesis of peptide mimetics, which are small molecules that mimic the biological activity of peptides. Another potential area is the development of new coupling agents that are more efficient and cost-effective than 4-hydroxy-N-(oxan-4-yl)benzamide.
Conclusion:
In conclusion, 4-hydroxy-N-(oxan-4-yl)benzamide is a versatile coupling agent that has shown promising results in various scientific research studies. Its use in peptide synthesis has significantly improved the efficiency and yield of peptide synthesis and has led to the development of new peptide-based therapeutics. However, careful handling and consideration of its limitations are necessary to ensure safe and effective use in scientific research.
Synthesis Methods
4-hydroxy-N-(oxan-4-yl)benzamide can be synthesized through various methods, including the reaction of 4-hydroxybenzoic acid with oxan-4-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-hydroxybenzoic acid with oxan-4-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Scientific Research Applications
4-hydroxy-N-(oxan-4-yl)benzamide has been widely used in scientific research, particularly in peptide synthesis. It acts as a coupling agent that enhances the efficiency and yield of peptide synthesis by facilitating the formation of peptide bonds. 4-hydroxy-N-(oxan-4-yl)benzamide has also been used in the synthesis of various biologically active peptides, such as antimicrobial peptides, neuropeptides, and immunomodulatory peptides.
properties
IUPAC Name |
4-hydroxy-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-3-1-9(2-4-11)12(15)13-10-5-7-16-8-6-10/h1-4,10,14H,5-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQWCAQDYWFNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(oxan-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

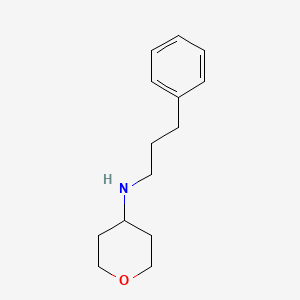

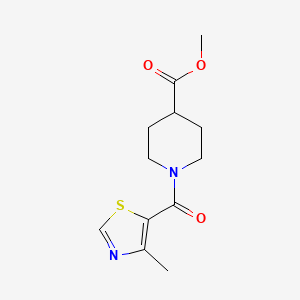

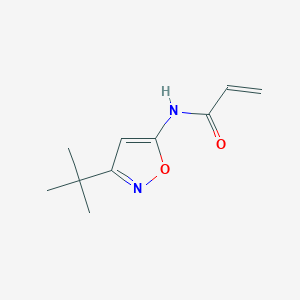
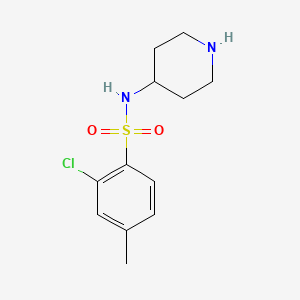
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)


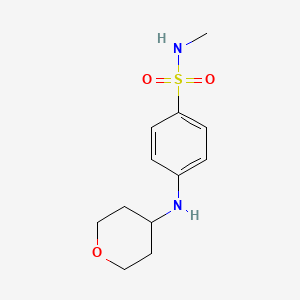
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)